1H-Indole-7-carbothioamide
Description
Properties
IUPAC Name |
1H-indole-7-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFNMZDWPZUVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591693 | |
| Record name | 1H-Indole-7-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-34-4 | |
| Record name | 1H-Indole-7-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30591693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1H-Indole-7-carbothioamide typically follows a two-step approach:
- Step 1: Selective formylation of the indole ring at the 7-position to obtain 7-formylindole derivatives.
- Step 2: Schiff base condensation of the 7-formylindole with thiosemicarbazide or its derivatives to form the carbothioamide.
This approach leverages the nucleophilic reactivity of the indole nucleus and the electrophilicity of the aldehyde group to facilitate the formation of the thiosemicarbazone moiety.
Preparation of 7-Formylindole Derivatives
The key intermediate, 7-formylindole, is prepared by the Vilsmeier–Haack formylation of appropriately substituted indole precursors. For example, 4,6-dimethoxyindole derivatives have been selectively formylated at the 7-position due to the directing effects of methoxy groups and ester substituents at other positions on the ring.
- Starting Material: Methyl 4,6-dimethoxyindole-2-carboxylate.
- Reagents: Vilsmeier reagent (formed from DMF and POCl3).
- Conditions: Low temperature to ensure selective formylation.
- Outcome: Methyl 7-formyl-4,6-dimethoxyindole (Compound 4) with high regioselectivity.
An alternative approach involves the Hemetsberger reaction to construct the indole core followed by Vilsmeier–Haack formylation to introduce the aldehyde group at the 7-position.
Schiff Base Condensation with Thiosemicarbazides
The aldehyde intermediate undergoes condensation with thiosemicarbazide derivatives to yield the target this compound compounds via Schiff base formation.
-
- Mix equimolar amounts of 7-formylindole and thiosemicarbazide (or substituted thiosemicarbazides) in ethanol.
- Add a catalytic amount of acetic acid (typically 5 drops).
- Stir the reaction mixture at room temperature overnight.
- Concentrate the reaction mixture under vacuum.
- Purify the crude product by recrystallization from ethanol/hexane.
Yields: Typically range from 62% to 78%, depending on the substitution pattern on the thiosemicarbazide.
Representative Data Table for Preparation of Indole Thiosemicarbazones
| Indole Carbaldehyde | Thiosemicarbazide Substituent | Product Code | Yield (%) |
|---|---|---|---|
| 7-Formyl-4,6-dimethoxyindole (4) | H, H (7a) | 8a | 67 |
| 7-Formyl-4,6-dimethoxyindole (4) | H, Me (7b) | 8b | 74 |
| 7-Formyl-4,6-dimethoxyindole (4) | Me, Me (7c) | 8c | 62 |
| 7-Formyl-4,6-dimethoxyindole (4) | H, Et (7d) | 8d | 71 |
Note: The substituents refer to the N4 and N2 positions on the thiosemicarbazide moiety.
Characterization and Confirmation of Structure
-
- The formation of the thiosemicarbazone is confirmed by characteristic signals:
- NH proton singlet around 11.3–11.5 ppm.
- Azomethine proton (HC=N) typically appears near 8.5–9.0 ppm.
- Methyl and ethyl substituents on thiosemicarbazide show singlets or triplets in the 1.2–3.3 ppm range.
- Carbon signals for C=S appear between 175–180 ppm in ^13C NMR.
- Azomethine carbon (C=N) resonates around 130–140 ppm.
- The formation of the thiosemicarbazone is confirmed by characteristic signals:
-
- C=S stretching bands observed around 1650–1700 cm^−1.
- NH and NH2 stretches appear as broad bands near 3300–3450 cm^−1.
- C=N stretching bands fall between 1500–1550 cm^−1.
-
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.
Alternative Synthetic Routes and Variations
Other research has demonstrated similar condensation reactions using different indole aldehyde derivatives, such as N-tosyl substituted indole-3-carbaldehydes, yielding thiosemicarbazones in high yields (70–100%) under reflux in ethanol with catalytic acetic acid. These methods confirm the versatility of the Schiff base condensation in synthesizing indole-based carbothioamides.
Summary of Key Research Findings
- The Vilsmeier–Haack formylation is the preferred method for selective 7-formylation of indole derivatives.
- Schiff base condensation with thiosemicarbazides proceeds efficiently at room temperature with acetic acid catalysis.
- Yields are generally good to excellent, with the possibility of tuning substituents on the thiosemicarbazide to modify properties.
- Characterization by NMR, IR, and HRMS confirms the successful synthesis of this compound derivatives.
- These synthetic methods provide a platform for further biological evaluation and metal complexation studies.
Concluding Remarks
The preparation of this compound is well-established through the strategic combination of selective formylation and Schiff base condensation. The methods are reproducible, yield high-purity products, and allow structural modifications via substituent variation on the thiosemicarbazide. This versatility supports ongoing research into the biological and pharmacological potential of these compounds.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-7-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbothioamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1H-Indole-7-carbothioamide. It has been shown to induce apoptosis in cancer cells through several mechanisms, including inhibition of anti-apoptotic proteins and modulation of caspase activity. Notable findings include:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colorectal) | 6.76 | |
| This compound | A549 (Lung) | 193.93 |
These results indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes and interfering with metabolic processes, highlighting its potential as a novel antimicrobial agent.
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of various indole derivatives against colorectal carcinoma (HCT116) and lung carcinoma (A549). The results indicated that compound 7f had the lowest IC50 value against HCT116 cells, demonstrating its potential as a lead compound for further development. The study utilized flow cytometric analysis to investigate cell cycle effects, revealing significant accumulation in the G1/S phase upon treatment with compound 7f .
Antimicrobial Efficacy
Research has also focused on the antimicrobial properties of indole derivatives. In vitro studies demonstrated that these compounds effectively inhibited bacterial growth, suggesting their utility in developing new antibiotics .
Mechanism of Action
The mechanism of action of 1H-Indole-7-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Functional Group Variations in Indole Derivatives
Table 1: Structural and Functional Comparisons
Table 2: Reaction Conditions for Key Derivatives
| Compound | Key Reagents | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| 1H-Indole-7-carboxamide | HATU, Boc-guanidine | DMF | 79.1 | |
| 1H-Indole-4-carbaldehyde | NaBH₄, CH₃NH₂, H₂O/MeOH | Methanol/Water | ~80 |
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The thioamide group in this compound increases LogP compared to carboxamides (e.g., 1H-Indole-7-carboxamide: LogP ~1.8 vs. thioamide ~2.8), enhancing membrane permeability but reducing aqueous solubility .
- Bioavailability : Indole-4-carbaldehyde derivatives show moderate GI absorption (per ), while thioamides may exhibit improved BBB penetration due to higher lipophilicity .
Biological Activity
1H-Indole-7-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features an indole ring structure, which is known for its role in various biological systems. The compound can be represented by the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C9H8N2S
- CAS Number : 1670-89-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study focusing on indole derivatives demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and modulation of caspase activity. The compound exhibited notable cytotoxic effects against different cancer cell lines, with IC50 values indicating its potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colorectal) | 6.76 | |
| This compound | A549 (Lung) | 193.93 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have reported that various indole derivatives, including carbothioamides, possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.
Analgesic Properties
Research indicates that indole derivatives can act as analgesics by modulating pain pathways. For example, indole-7-carboxamide derivatives have been studied for their analgesic effects in animal models, suggesting potential applications in pain management therapies.
The biological activity of this compound is attributed to several mechanisms:
- Alpha-Adrenoceptor Agonism : Certain derivatives exhibit selective agonist activity at alpha-1 adrenoceptors, influencing vascular tone and potentially offering therapeutic benefits in cardiovascular conditions .
- Inhibition of Na+/H+ Exchanger : Some studies have indicated that related indole compounds can inhibit the Na+/H+ exchanger, which plays a crucial role in cellular pH regulation and sodium homeostasis .
- Apoptotic Pathways : The induction of apoptosis in cancer cells is facilitated through the activation of caspases and modulation of cell cycle checkpoints, particularly affecting the G1/S transition .
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of various indole derivatives against colorectal carcinoma (HCT116) and lung carcinoma (A549). The results showed that compound 7f had the lowest IC50 value against HCT116 cells, demonstrating its potential as a lead compound for further development.
Study on Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of a series of indole derivatives, including this compound. The results indicated effective inhibition zones against selected bacterial strains, highlighting its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Indole-7-carbothioamide, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with a Friedel-Crafts acylation or palladium-catalyzed coupling to functionalize the indole core at the 7-position. Introduce the carbothioamide group via nucleophilic substitution or thiocarbonylation. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to improve yield. Monitor purity via HPLC or TLC, and characterize intermediates using -NMR and IR spectroscopy to confirm functional group integrity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer : Use - and -NMR to verify indole ring substitution patterns and carbothioamide resonance. IR spectroscopy (1650–1700 cm) confirms C=S stretching. High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystalline samples, single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles, ensuring structural accuracy .
Q. How should researchers design initial stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS every 7–14 days. Compare chromatographic peak areas to calculate degradation kinetics. Include control samples stored at −20°C in inert atmospheres (argon) to establish baseline stability .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement of this compound?
- Methodological Answer : Use OLEX2’s TwinRotMat or PLATON’s TWINLAWS to identify twin laws in problematic datasets. For disorder, employ SHELXL’s PART instructions to model split positions. Validate refinement with R-factor convergence (<5% difference between and ) and check residual electron density maps (<0.3 eÅ) .
Q. What computational strategies are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic hotspots. Simulate reaction pathways with transition state theory (Gaussian 16) and compare activation energies. Validate predictions experimentally via kinetic studies under controlled pH and solvent conditions .
Q. How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Use computational NMR tools (e.g., ADF or ORCA) to calculate chemical shifts with solvent effects (IEFPCM model). Cross-validate with experimental data, adjusting for conformational flexibility via molecular dynamics (MD) simulations. If discrepancies persist, re-examine sample purity or consider alternative tautomeric forms .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare efficacy across concentrations. Report confidence intervals (95%) and validate reproducibility via triplicate experiments with independent compound batches .
Q. How should researchers document synthetic procedures to ensure reproducibility across laboratories?
- Methodological Answer : Follow Beilstein Journal guidelines: report exact molar ratios, reaction times, purification methods (e.g., column chromatography gradients), and equipment specifications (e.g., NMR spectrometer frequency). Include raw spectral data and crystallographic CIF files as supplementary information .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
